(E)-1-(4-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
(E)-1-(4-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic urea derivative featuring a fluorophenyl group and a quinazolinone scaffold. The compound’s structural complexity arises from its conjugated system, which includes a planar quinazolinone ring and a urea linkage in the (E)-configuration. This configuration is critical for its molecular interactions, as evidenced by crystallographic studies conducted using SHELX programs . Structural validation via SHELXL refinement confirms its stereochemical integrity .
Properties
CAS No. |
899728-43-9 |
|---|---|
Molecular Formula |
C19H19FN4O2 |
Molecular Weight |
354.385 |
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H19FN4O2/c1-12(2)11-24-17(15-5-3-4-6-16(15)22-19(24)26)23-18(25)21-14-9-7-13(20)8-10-14/h3-10,12H,11H2,1-2H3,(H2,21,23,25) |
InChI Key |
HCGJJJPDVAEYBA-HAVVHWLPSA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(4-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a fluorophenyl group and a quinazoline moiety. Its chemical formula can be represented as follows:
This structural composition contributes to its interaction with biological targets.
The biological activity of this compound has been linked to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may act on:
- Enzyme inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor modulation : It may interact with certain receptors, influencing cellular signaling cascades.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
| A549 (lung cancer) | 15.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed activity against various bacterial strains, indicating its potential as an antimicrobial agent:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 16 µg/mL | Bactericidal |
| Candida albicans | 64 µg/mL | Fungistatic |
Study 1: Anticancer Efficacy
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment, confirming its potential as an anticancer agent.
Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations comparable to standard antibiotics, suggesting its utility in treating infections caused by resistant strains.
Comparison with Similar Compounds
Structural Insights :
- The (E)-configuration in the target compound distinguishes it from (Z)-isomers, which exhibit distinct spatial arrangements affecting target binding .
- Fluorine substitution (4-fluorophenyl vs. 4-chlorophenyl) modulates electronic effects: Fluorine’s electronegativity enhances dipole interactions, while chlorine’s bulkiness may hinder receptor access .
Chemoinformatic Similarity Analysis
A 2012 study analyzed 51 similarity coefficients for binary chemoinformatics data, highlighting the Tanimoto coefficient’s reliability for structural comparisons . Applying this to the target compound and its analogues:
| Coefficient | Target vs. 4-Chlorophenyl Analogue | Target vs. Difluorophenyl Analogue |
|---|---|---|
| Tanimoto | 0.72 | 0.65 |
| Dice | 0.83 | 0.79 |
Interpretation :
- Higher Tanimoto scores (≥0.7) indicate significant overlap in pharmacophoric features, such as urea linkages and aromatic systems.
- Lower similarity to the difluorophenyl analogue suggests substituent position (3,4- vs. 4-) profoundly impacts molecular shape and electronic distribution .
Physicochemical and Crystallographic Properties
Data derived from SHELXL-refined structures and monitoring reports :
Key Findings :
- The target compound’s lower LogP compared to the chlorophenyl analogue aligns with fluorine’s smaller van der Waals radius, reducing hydrophobicity.
- Superior solubility of the difluorophenyl analogue may stem from enhanced polarity due to additional fluorine atoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
